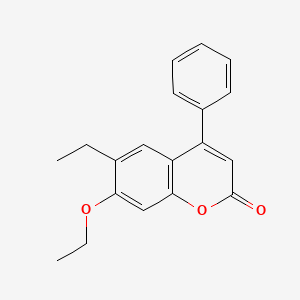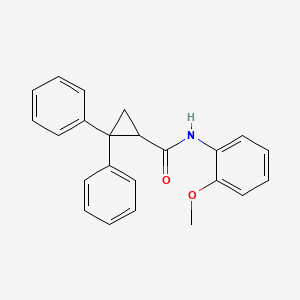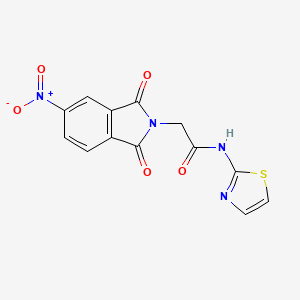![molecular formula C19H14FN5O B4984407 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4984407.png)
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a type of oxadiazole derivative and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer cell invasion. Additionally, it has been found to activate the AMPK signaling pathway, which is involved in regulating energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
实验室实验的优点和局限性
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has several advantages for lab experiments. It is a relatively easy compound to synthesize and has been found to exhibit potent pharmacological activity in various assays. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine. One potential direction is to study its effects on other diseases such as diabetes and cardiovascular disease. It has been suggested that this compound may have potential therapeutic applications in these areas. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for its pharmacological effects. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and clinical trials.
合成方法
The synthesis of 5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine involves the reaction of 2-aminonicotinic acid with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate and acetic anhydride to form the oxadiazole ring. The final product is obtained by reacting the oxadiazole intermediate with 3-(chloromethyl)pyridine hydrochloride in the presence of potassium carbonate.
科学研究应用
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine has been found to exhibit a wide range of pharmacological activities. It has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-16-6-2-1-5-15(16)18-24-19(26-25-18)14-7-8-17(23-12-14)22-11-13-4-3-9-21-10-13/h1-10,12H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPOQXUYMDTQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=C(C=C3)NCC4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4984331.png)
![4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4984332.png)
![9-(4-bromobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4984342.png)
![1,5-dimethyl-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4984343.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4984354.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B4984359.png)

![isopropyl 4-[4-(acetyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4984382.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B4984391.png)
![2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4984398.png)
![4-(4-bromophenyl)-7,7-dimethyl-5-oxo-2-[(2-oxo-2-phenylethyl)thio]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4984410.png)
![1-acetyl-4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1,4-diazepane](/img/structure/B4984416.png)
